molecular formula C9H20N2O2 B13787612 1-(Dimethoxymethyl)-4-ethylpiperazine CAS No. 82502-65-6

1-(Dimethoxymethyl)-4-ethylpiperazine

Cat. No.: B13787612
CAS No.: 82502-65-6
M. Wt: 188.27 g/mol
InChI Key: BMDRMJFTYVEZRO-UHFFFAOYSA-N
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Description

1-(Dimethoxymethyl)-4-ethylpiperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a dimethoxymethyl group and an ethyl group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethoxymethyl)-4-ethylpiperazine typically involves the reaction of 4-ethylpiperazine with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethoxymethyl)-4-ethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the dimethoxymethyl group to a hydroxymethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxymethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 1-(Hydroxymethyl)-4-ethylpiperazine.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-(Dimethoxymethyl)-4-ethylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Dimethoxymethyl)-4-ethylpiperazine exerts its effects involves interactions with various molecular targets. The dimethoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to target molecules. The piperazine ring can interact with receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 1-(Methoxymethyl)-4-ethylpiperazine
  • 1-(Ethoxymethyl)-4-ethylpiperazine
  • 1-(Dimethoxymethyl)-4-methylpiperazine

Comparison: 1-(Dimethoxymethyl)-4-ethylpiperazine is unique due to the presence of two methoxy groups on the methyl substituent, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The ethyl group on the piperazine ring also contributes to its distinct properties, making it a valuable compound for various research applications.

Properties

CAS No.

82502-65-6

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

1-(dimethoxymethyl)-4-ethylpiperazine

InChI

InChI=1S/C9H20N2O2/c1-4-10-5-7-11(8-6-10)9(12-2)13-3/h9H,4-8H2,1-3H3

InChI Key

BMDRMJFTYVEZRO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(OC)OC

Origin of Product

United States

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